Cinnamamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds, which are structurally related to cinnamic acid, have been shown to possess antimicrobial, anticancer, and antioxidant properties. The introduction of various substituents into the cinnamamide scaffold has led to the development of compounds with enhanced potency and selectivity for various biological targets123.
Cinnamamide derivatives have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. Notably, some derivatives have been effective against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), with minimal inhibitory concentrations (MICs) as low as 1–4 µg/mL. These compounds have also demonstrated the ability to inhibit biofilm formation, which is a significant factor in the persistence and resistance of bacterial infections3.
The anticancer potential of cinnamamide derivatives has been evaluated through in vitro studies on various cancer cell lines, including leukemia, liver, lung, cervical, ovarian, and breast cancer cells. Some derivatives have shown potent inhibitory effects on cell proliferation, with IC50 values below 10 µg/mL. The induction of apoptosis in cancer cells has been suggested as a possible mechanism for the observed antitumor effects23.
In addition to their antimicrobial and anticancer activities, cinnamamide derivatives have also been investigated for their antioxidant properties. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) have revealed that certain derivatives possess strong radical scavenging abilities, which could be beneficial in protecting against oxidative stress-related diseases3.
N-(4-Bromophenyl)cinnamamide can be classified as:
The synthesis of N-(4-Bromophenyl)cinnamamide typically involves the reaction of 4-bromobenzoyl chloride with an appropriate amine, such as cinnamamine. The general method can be outlined as follows:
This method yields N-(4-Bromophenyl)cinnamamide with good efficiency and purity, typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
N-(4-Bromophenyl)cinnamamide features a unique molecular structure that can be analyzed as follows:
In terms of spectral data:
N-(4-Bromophenyl)cinnamamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for creating more complex molecules that may exhibit enhanced biological activities .
The mechanism of action for N-(4-Bromophenyl)cinnamamide primarily revolves around its interactions with biological macromolecules:
Studies have indicated that modifications at the phenyl ring can significantly affect potency, suggesting that the bromine substituent plays a crucial role in enhancing biological activity through electronic effects .
The physical properties of N-(4-Bromophenyl)cinnamamide include:
Chemical properties include stability under standard laboratory conditions but susceptibility to hydrolysis under extreme pH conditions. Its reactivity profile makes it suitable for further chemical modifications .
N-(4-Bromophenyl)cinnamamide has various applications in scientific research:
The ongoing research into its derivatives continues to reveal new potential applications across medicinal chemistry and materials science .
N-(4-Bromophenyl)cinnamamide represents a synthetically modified cinnamamide derivative that incorporates a brominated aniline moiety into its core structure. This hybrid molecule combines the bioactive cinnamoyl pharmacophore with a halogenated aromatic system, creating a versatile scaffold with demonstrated potential in pharmaceutical research and drug discovery. Characterized by its defined molecular geometry and electronic properties, this compound serves as a valuable template for developing therapeutic agents targeting diverse pathological conditions, ranging from infectious diseases to cancer and oxidative stress-related disorders [1] [3].
N-(4-Bromophenyl)cinnamamide possesses the systematic IUPAC name (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide, reflecting its critical stereochemical configuration. The compound's structural framework consists of three key components: a cinnamoyl backbone featuring an α,β-unsaturated carbonyl system, a central acrylamide linkage, and a para-brominated phenyl ring as the amide substituent. This arrangement creates an extended π-conjugated system that significantly influences its physicochemical behavior and biological interactions [1] [6].
Table 1: Fundamental Structural Identifiers of N-(4-Bromophenyl)cinnamamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₂BrNO |
Average Molecular Mass | 302.17 g/mol |
Monoisotopic Mass | 301.010226 Da |
CAS Registry Numbers | 134430-89-0, 54934-81-5 |
MDL Identifier | MFCD00444456 |
SMILES Notation | O=C(NC1=CC=C(Br)C=C1)/C=C/C2=CC=CC=C2 |
Configuration | (E)-isomer |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 (amide NH) |
The molecule's crystallinity and solid-state stability make it suitable for structural characterization and formulation studies. Spectroscopic analyses reveal distinctive features, including carbonyl stretching vibrations in the infrared spectrum at approximately 1665 cm⁻¹ and characteristic NMR signals: the acrylamide β-proton appears as a doublet near δ 7.65 ppm (J ≈ 15.6 Hz), while the α-proton resonates as a doublet around δ 6.45 ppm in deuterated dimethyl sulfoxide. The para-substituted bromophenyl ring displays a characteristic AA'BB' splitting pattern between δ 7.45–7.60 ppm [1] [6] [8]. The (E)-configuration of the acrylamide double bond is crucial for maintaining molecular planarity and enabling effective interactions with biological targets through π-stacking and dipole interactions [5].
The emergence of N-(4-Bromophenyl)cinnamamide aligns with the broader exploration of cinnamamide derivatives during the late 20th century, when researchers systematically investigated hybrid pharmacophores combining natural product motifs with synthetic elements. While the exact synthesis date remains undocumented in public databases, its appearance in chemical catalogs (e.g., ChemSpider, Life Chemicals, Sigma-Aldrich) during the 1990s corresponds with advances in amide coupling methodologies and growing interest in halogenated bioactive compounds [1] [3] [8].
The compound's development was likely driven by structure-activity relationship studies exploring the impact of halogen substituents on the biological properties of cinnamamide derivatives. Researchers specifically targeted the 4-bromophenyl moiety to enhance lipophilicity and influence electron distribution within the molecule, potentially improving membrane permeability and target binding affinity compared to non-halogenated analogs. The strategic placement of bromine at the para position maintains molecular symmetry while providing a synthetic handle for further structural modifications via cross-coupling reactions [5] [7]. This design reflects the broader trend in medicinal chemistry where halogen incorporation, particularly bromine and chlorine, became a standard approach to optimize ligand efficiency and metabolic stability [4].
N-(4-Bromophenyl)cinnamamide occupies a strategic position in drug discovery due to its dual functionality as a biological probe and a structural template for analog development. The compound embodies key design principles for bioactive molecules: 1) the α,β-unsaturated carbonyl system serves as a Michael acceptor motif capable of interacting with nucleophilic cysteine residues in proteins; 2) the bromophenyl group enhances pharmacokinetic properties through increased lipophilicity; and 3) the extended aromatic system facilitates planar molecular interactions with biological targets [4] [5] [7].
The scaffold demonstrates three primary therapeutic dimensions with significant research implications:
The compound and its structural analogs exhibit potent activity against Gram-positive pathogens, particularly Staphylococcus species, including resistant strains like methicillin-resistant S. aureus (MRSA). Research indicates that hybrid cinnamamide derivatives incorporating the 4-bromophenyl moiety can inhibit biofilm formation and disrupt established microbial biofilms at concentrations as low as 1–4 µg/mL. This antibiofilm activity represents a crucial therapeutic advantage for addressing persistent infections where biofilms confer significant resistance to conventional antibiotics. The bromine atom likely contributes to enhanced membrane penetration and target engagement within bacterial cells [4].
Table 2: Antimicrobial Profile of Structural Analogs
Biological Activity | Potency Range | Key Bacterial Targets |
---|---|---|
Staphylococcal Growth Inhibition | MIC: 1–4 µg/mL | S. aureus, MRSA, S. epidermidis |
Enterococcal Growth Inhibition | MIC: 1–4 µg/mL | E. faecalis, E. faecium |
Biofilm Formation Inhibition | IC₅₀: <10 µg/mL | Clinical staphylococcal isolates |
Biofilm Disruption | IC₅₀: <10 µg/mL | Established staphylococcal biofilms |
Structural derivatives of N-(4-Bromophenyl)cinnamamide demonstrate selective cytotoxicity against various human cancer cell lines. The imidazolone derivative bearing a fluorinated cinnamamide moiety linked to a benzenesulfamoylpyrimidine group (compound 6 in referenced studies) showed remarkable activity against hepatocellular carcinoma HepG2 cells (IC₅₀ = 4.23 µM), outperforming the reference drug staurosporine (IC₅₀ = 5.59 µM). This compound effectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase, a key oncogenic driver in multiple cancers, with potency comparable to established inhibitors like palatinib. Mechanistic studies indicate cell cycle arrest at the G1 phase and induction of mitochondria-mediated apoptosis through disruption of mitochondrial membrane polarization. The bromine atom in the parent structure likely contributes to these activities by enhancing electrophilic character and influencing protein binding kinetics [7].
The compound's α,β-unsaturated carbonyl system enables activation of the Nrf2/ARE pathway, a master regulator of cellular antioxidant responses. Research on structurally related N-phenyl cinnamamides demonstrates that electron-withdrawing substituents (including halogens) at the para-position enhance Nrf2 transcriptional activity. Activation of this pathway upregulates phase II detoxifying enzymes including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). Subsequent increases in glutathione biosynthesis provide protection against oxidative stressors like tert-butyl hydroperoxide (t-BHP). This mechanism highlights the compound's potential in mitigating oxidative damage associated with inflammatory, neurodegenerative, and metabolic disorders [5].
The compound's significance extends to its role in multitarget drug design, where its modular structure facilitates hybridization with other pharmacophores. Examples include combination with sulfonamide groups for enhanced antimicrobial effects [4], acridine moieties for potential antimalarial activity [9], and imidazolone systems for improved kinase inhibition [7]. This adaptability positions N-(4-Bromophenyl)cinnamamide as a versatile scaffold for addressing complex disease pathologies through polypharmacological approaches.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7